1-(5,6-Dimethoxy-1h-indol-3-yl)-n,n-dimethylmethanamine
Description
1-(5,6-Dimethoxy-1h-indol-3-yl)-n,n-dimethylmethanamine is a chemical compound known for its unique structure and properties It belongs to the class of indole derivatives, which are compounds containing an indole moiety
Properties
CAS No. |
5446-82-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(5,6-dimethoxy-1H-indol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)8-9-7-14-11-6-13(17-4)12(16-3)5-10(9)11/h5-7,14H,8H2,1-4H3 |
InChI Key |
JTWOJYIJQZMOKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Dimethoxy-1h-indol-3-yl)-n,n-dimethylmethanamine typically involves the reaction of 5,6-dimethoxyindole with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Dimethoxy-1h-indol-3-yl)-n,n-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1-(5,6-Dimethoxy-1h-indol-3-yl)-n,n-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethoxy-1h-indol-3-yl)-n,n-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(5,6-Dimethoxy-1H-indol-3-yl)ethanone
- 5,6-Dimethoxyindole
Comparison: 1-(5,6-Dimethoxy-1h-indol-3-yl)-n,n-dimethylmethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
1-(5,6-Dimethoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, also known by its CAS number 858942-71-9, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.294 g/mol
- Structure : The compound features a dimethoxyindole moiety linked to a dimethylmethanamine group, which contributes to its biological activity.
Research indicates that compounds related to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, particularly CYP1B1, which is involved in drug metabolism and resistance mechanisms in cancer cells .
- Biofilm Formation Inhibition : Studies on analogues have demonstrated the ability to inhibit biofilm formation in Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis and other bacterial infections .
- Cell Proliferation Modulation : The compound may influence cell signaling pathways related to growth and proliferation, particularly through interactions with insulin-like growth factor pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogues:
Case Study 1: Antibacterial Activity
A study assessed the antibacterial properties of various indole derivatives, including those similar to this compound. Results indicated significant inhibition of biofilm formation at low concentrations, supporting the potential for these compounds in treating resistant bacterial strains.
Case Study 2: Cancer Research
In a cancer model involving HEK293 and A2780 cell lines, compounds structurally related to this compound demonstrated the ability to overcome drug resistance attributed to CYP1B1 overexpression. This suggests a promising avenue for developing new chemotherapeutic agents targeting resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
